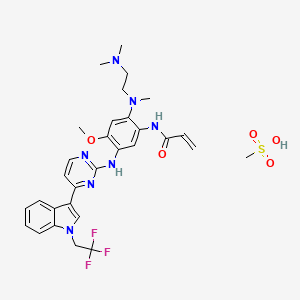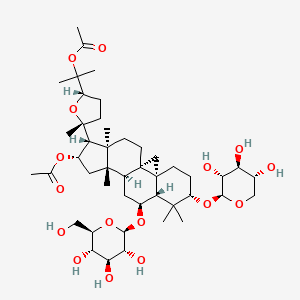
Methylthiomcresol-succinaldehydic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Methylthiomcresol-succinaldehydic acid involves specific reaction conditions and reagents. One common synthetic route includes the reaction of primary amines, aldehyde, and mercaptoacetic acid via a one-pot multicomponent reaction in the presence of boron trifluoride (BF₃) and p-toluenesulfonic acid (PTSA) . This method ensures high yield and purity of the product.
化学反应分析
Methylthiomcresol-succinaldehydic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: This reaction can occur under acidic or basic conditions, often using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Methylthiomcresol-succinaldehydic acid has a wide range of applications in scientific research, including:
Medicine: Its role in immunoreagent production makes it valuable for diagnostic and therapeutic purposes.
作用机制
The mechanism of action of Methylthiomcresol-succinaldehydic acid involves its function as a hapten. Haptens are small molecules that, when combined with a larger protein, can elicit an immune response. This compound binds to proteins, forming conjugates that are recognized by the immune system, leading to the production of specific antibodies .
相似化合物的比较
Methylthiomcresol-succinaldehydic acid can be compared to other haptens used in immunoreagent production. Similar compounds include:
Fenthion hapten: Another compound used for similar purposes in immunoreagent production.
Thiazolidine derivatives: These compounds also exhibit diverse biological properties and are used in the synthesis of valuable organic combinations.
This compound is unique due to its specific structure and the particular immune responses it can elicit, making it a valuable tool in scientific research and industrial applications.
属性
分子式 |
C12H14O4S |
|---|---|
分子量 |
254.30 g/mol |
IUPAC 名称 |
4-(3-methyl-4-methylsulfanylphenoxy)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H14O4S/c1-8-7-9(3-4-10(8)17-2)16-12(15)6-5-11(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
InChI 键 |
WBWIRYLTDLVFGN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)OC(=O)CCC(=O)O)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide](/img/structure/B15136607.png)





![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid](/img/structure/B15136644.png)

![Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid, 2,3-dihydro-, 1'-(1,1-dimethylethyl) ester](/img/structure/B15136671.png)



![(+-)-trans-4-Methyltetrahydrofuran-3-yl (8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl)carbamate](/img/structure/B15136690.png)
